

Physical and chemical properties of 3-methoxybenzeneacetic acid ethyl ester

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Compound of Interest

Compound Name: Ethyl 3-methoxyphenylacetate

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An In-depth Technical Guide to Ethyl 2-(3-methoxyphenyl)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-(3-methoxyphenyl)acetate, also known as 3-methoxybenzeneacetic acid ethyl ester, is an aromatic ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring a substituted benzene ring coupled with an ester functional group, makes it a versatile building block for the construction of more complex molecular targets. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic profile, validated synthesis protocols, and critical safety information, tailored for researchers and drug development professionals.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. Ethyl 2-(3-methoxyphenyl)acetate is cataloged under several identifiers, ensuring its unambiguous recognition in scientific literature and databases.

- IUPAC Name: ethyl 2-(3-methoxyphenyl)acetate
- Synonyms: 3-Methoxybenzeneacetic acid ethyl ester, Ethyl m-methoxyphenylacetate
- CAS Number: 7487-63-0

- Molecular Formula: C₁₁H₁₄O₃ [1][2]
- Molecular Weight: 194.23 g/mol [2]

The structure consists of an ethyl ester group attached to an acetic acid backbone, which is, in turn, substituted with a 3-methoxyphenyl group.

Caption: 2D Structure of Ethyl 2-(3-methoxyphenyl)acetate.

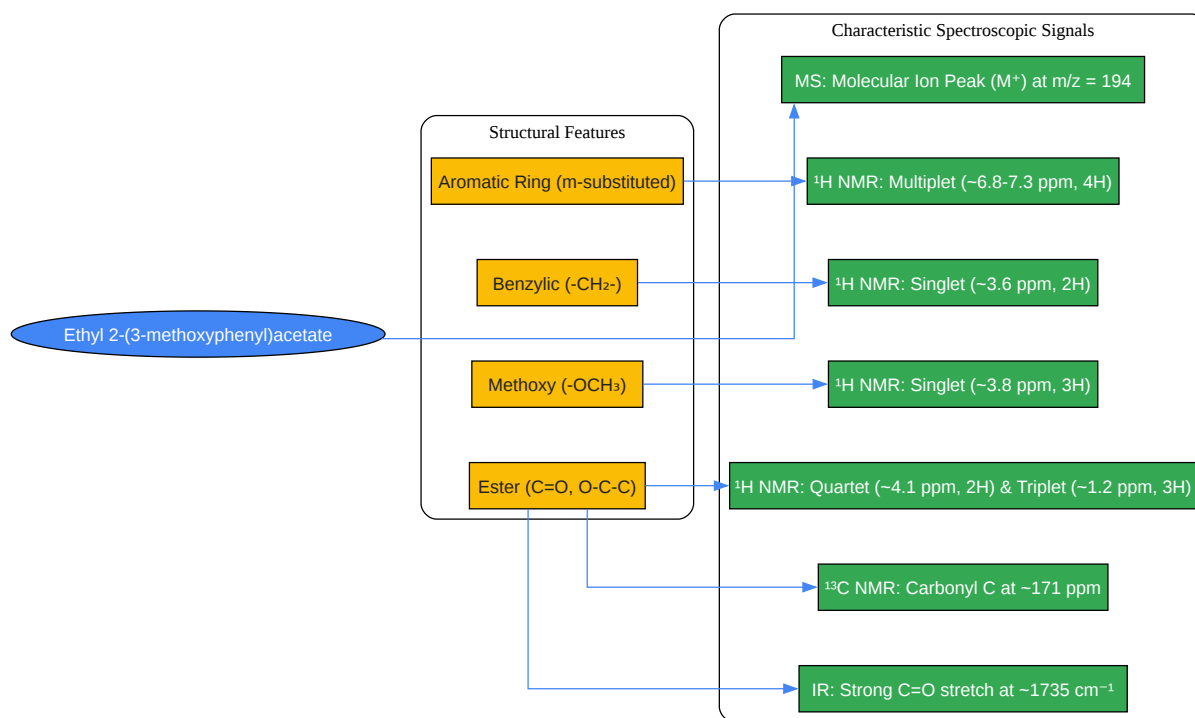
Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. The data presented below are compiled from various sources, including experimental and estimated values.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	General Observation
Boiling Point	117.5-118 °C at 3.5 Torr	[3]
Density	1.062 ± 0.06 g/cm ³ (Predicted)	[3]
Refractive Index	1.497	[1]
Solubility	Soluble in alcohol, chloroform, and ethyl acetate.[4][5]	[4][5]
XLogP3	2.2	[2]

Spectroscopic Profile: A Structural Validation System

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The expected spectral data for ethyl 2-(3-methoxyphenyl)acetate serve as a self-validating reference for experimental results.



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Caption: Correlation of structural features to spectroscopic signals.

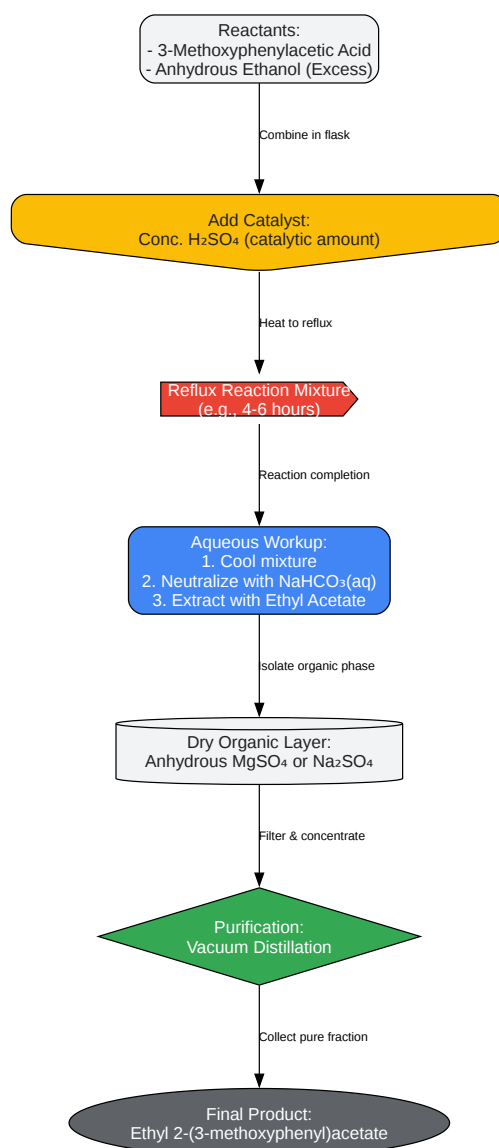
- Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band around 1735 cm⁻¹, characteristic of the ester carbonyl (C=O) stretching vibration.[6] Additional peaks corresponding to C-O stretching and aromatic C-H and C=C bonds are also expected.
- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Ethyl Group: A quartet at approximately 4.1 ppm (2H, -OCH₂CH₃) coupled to a triplet at approximately 1.2 ppm (3H, -OCH₂CH₃).
 - Methoxy Group: A sharp singlet at approximately 3.8 ppm (3H, -OCH₃).
 - Benzylic Protons: A singlet around 3.6 ppm (2H, Ar-CH₂-CO).

- Aromatic Protons: A complex multiplet pattern between 6.8 and 7.3 ppm, integrating to 4 protons, consistent with a 1,3- (meta) substituted benzene ring.
- ¹³C NMR Spectroscopy: Key signals include the ester carbonyl carbon around 171 ppm, the methoxy carbon near 55 ppm, the benzylic carbon around 41 ppm, and the ethyl group carbons at approximately 61 ppm (-CH₂-) and 14 ppm (-CH₃). Aromatic carbons will appear in the 110-160 ppm range.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at an m/z of 194, corresponding to the molecular weight of the compound.^[2] Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ethyl ester moiety.

Synthesis and Purification Protocol: Fischer Esterification

The most direct and widely adopted method for preparing ethyl 2-(3-methoxyphenyl)acetate is the Fischer esterification of the parent carboxylic acid. This protocol is a self-validating system where the rationale for each step ensures a high probability of success.

Reaction: 3-Methoxyphenylacetic Acid + Ethanol \rightleftharpoons Ethyl 2-(3-methoxyphenyl)acetate + Water



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Caption: Workflow for the Fischer Esterification synthesis.

Methodology:

- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenylacetic acid (1.0 eq).
- Reagents: Add anhydrous ethanol (5-10 eq). The use of excess ethanol is a cornerstone of this protocol; based on Le Chatelier's principle, it drives the equilibrium towards the product side, maximizing the yield.

- **Catalysis:** Carefully add concentrated sulfuric acid (approx. 0.05 eq) dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ethanol.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup & Neutralization:** After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO_3). This step is critical to neutralize the sulfuric acid catalyst and any unreacted 3-methoxyphenylacetic acid, converting it to its water-soluble sodium salt.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes). The desired ester product is significantly more soluble in the organic phase.
- **Drying:** Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate (MgSO_4)[7][8][9] or sodium sulfate. This step removes residual water, which is crucial for preventing product hydrolysis during storage or subsequent purification.
- **Purification:** Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield the pure ethyl 2-(3-methoxyphenyl)acetate.

Chemical Reactivity and Stability

- **Stability:** The compound is stable under standard laboratory conditions.[10] It should be stored in a tightly sealed container in a cool, dry place.
- **Hydrolysis:** As an ester, it is susceptible to hydrolysis back to 3-methoxyphenylacetic acid and ethanol. This reaction can be catalyzed by both acid and base. Basic hydrolysis (saponification) is irreversible and is a common synthetic transformation.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent decomposition.[11][12]

- Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[\[11\]](#)[\[12\]](#)

Applications in Research and Drug Development

The true value of ethyl 2-(3-methoxyphenyl)acetate lies in its utility as a synthetic intermediate. The ester functionality can be readily transformed into other groups (amides, acids, alcohols), while the aromatic ring can undergo further substitution reactions.

- Pharmaceutical Scaffolding: This molecule serves as a key precursor for various pharmacologically active compounds. Its structural motif is found in molecules targeted for cardiovascular and central nervous system (CNS) applications.[\[10\]](#)
- Fine-Tuning Pharmacological Activity: In medicinal chemistry, derivatives of this ester are used in structure-activity relationship (SAR) studies.[\[10\]](#) The methoxy group and the substitution pattern provide a chemical handle for chemists to modify and optimize the biological activity of lead compounds.

Safety and Handling Protocols

Adherence to safety protocols is non-negotiable. The parent acid, 3-methoxyphenylacetic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[\[5\]](#)[\[13\]](#) While the ester may have a different hazard profile, similar precautions are warranted until specific data is available.

- GHS Hazard Classifications (for parent acid):
 - Skin Irritation (Category 2)[\[13\]](#)
 - Eye Irritation (Category 2A)[\[13\]](#)
 - Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[\[13\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[11\]](#)
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[\[11\]](#)

- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
[11]
- First-Aid Measures:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]
 - In case of skin contact: Wash off with soap and plenty of water.[11]
 - If inhaled: Move the person to fresh air.[11]
 - If swallowed: Rinse mouth with water and seek medical advice.[13]

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